Ethyl 4-[(methylsulfonyl)amino]benzoate
Overview
Description
Ethyl 4-[(methylsulfonyl)amino]benzoate is a chemical compound that is not directly discussed in the provided papers. However, related compounds with similar functional groups, such as sulfonamide and benzoate esters, are mentioned. These compounds are often intermediates in pharmaceutical synthesis or have potential applications in various fields, including chromatography, pharmacokinetics, and electro-optical applications .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, starting from simple precursors like salicylic acid or hydroxybenzoic acid. For instance, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, is achieved through methylation, thiocyanation, ethylation, and oxidation, with a total yield of 24.5% . Similarly, the optimization of the synthesis process for methyl 2-methoxy-5-aminosulfonyl benzoate resulted in improved yields for each step, leading to a total yield of 63.7% . These studies demonstrate the complexity and multi-step nature of synthesizing sulfonamide-related compounds.
Molecular Structure Analysis
The molecular structure of compounds similar to ethyl 4-[(methylsulfonyl)amino]benzoate has been analyzed using various techniques. For example, the crystal structure of rac-ethyl 2-amino-3-hydroxy-3-[4-(methylsulfonyl)phenyl]propanoate was determined, revealing the orientations of the functional groups and the presence of hydrogen bonding in the crystal packing . Additionally, the growth and structural examination of ethyl 4-amino benzoate showed that it crystallizes in an orthorhombic system with a non-centrosymmetric space group, which is essential for electro-optical applications .
Chemical Reactions Analysis
The chemical behavior of sulfonamide-related compounds includes reactions such as hydrolysis and cyclization. The hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin were studied, showing that the reaction is acid-catalyzed and follows pseudo-first-order kinetics . This type of analysis is crucial for understanding the stability and reactivity of such compounds under different conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with sulfonamide and benzoate groups have been extensively studied. For instance, the anti-juvenile hormone activity of certain ethyl benzoates was evaluated, and their effects on hormone titers in silkworm larvae were measured using UHPLC/MS . The growth aspects, characteristic properties, and potential for electro-optical applications of ethyl 4-amino benzoate were also reported, including assessments of its transparency, optical band gap, thermal parameters, and mechanical properties .
Safety And Hazards
Ethyl 4-[(methylsulfonyl)amino]benzoate should be kept away from heat/sparks/open flames/hot surfaces . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound . In case of fire, CO2, dry chemical, or foam should be used for extinction . It should be stored in a well-ventilated place .
properties
IUPAC Name |
ethyl 4-(methanesulfonamido)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-3-15-10(12)8-4-6-9(7-5-8)11-16(2,13)14/h4-7,11H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBNSCYTCGBVQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90290675 | |
Record name | ethyl 4-[(methylsulfonyl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90290675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[(methylsulfonyl)amino]benzoate | |
CAS RN |
7151-77-1 | |
Record name | Benzoic acid, 4-[(methylsulfonyl)amino]-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7151-77-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 70314 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007151771 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7151-77-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70314 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 4-[(methylsulfonyl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90290675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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